molecular formula C16H16ClNO2 B253033 2-(2-chloro-4,6-dimethylphenoxy)-N-phenylacetamide

2-(2-chloro-4,6-dimethylphenoxy)-N-phenylacetamide

Cat. No. B253033
M. Wt: 289.75 g/mol
InChI Key: YYBSFHBSCSYSHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chloro-4,6-dimethylphenoxy)-N-phenylacetamide, also known as CDPA, is a chemical compound that has been extensively studied for its potential use in scientific research. CDPA has been found to have a variety of properties that make it useful for studying the physiological and biochemical effects of various substances. In

Mechanism of Action

2-(2-chloro-4,6-dimethylphenoxy)-N-phenylacetamide is believed to induce liver damage by causing oxidative stress and inflammation. It has been shown to increase the production of reactive oxygen species and inflammatory cytokines in the liver, leading to damage to liver cells.
Biochemical and Physiological Effects
2-(2-chloro-4,6-dimethylphenoxy)-N-phenylacetamide has been found to have a variety of biochemical and physiological effects. It has been shown to increase liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which are markers of liver damage. 2-(2-chloro-4,6-dimethylphenoxy)-N-phenylacetamide has also been found to cause liver cell death and fibrosis, which can lead to liver failure if left untreated.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-chloro-4,6-dimethylphenoxy)-N-phenylacetamide in lab experiments is that it induces liver damage in a predictable and reproducible manner. This allows researchers to study the effects of drugs and other substances on the liver in a controlled setting. However, one limitation of using 2-(2-chloro-4,6-dimethylphenoxy)-N-phenylacetamide is that it only induces liver damage and does not mimic other aspects of liver disease such as viral hepatitis or non-alcoholic fatty liver disease.

Future Directions

There are several future directions for research involving 2-(2-chloro-4,6-dimethylphenoxy)-N-phenylacetamide. One area of interest is the development of new treatments for liver disease based on the mechanisms of liver injury induced by 2-(2-chloro-4,6-dimethylphenoxy)-N-phenylacetamide. Another area of interest is the use of 2-(2-chloro-4,6-dimethylphenoxy)-N-phenylacetamide in studying the effects of environmental toxins and pollutants on the liver. Additionally, 2-(2-chloro-4,6-dimethylphenoxy)-N-phenylacetamide could be used to study the effects of drugs on other organs and tissues in the body.

Synthesis Methods

The synthesis method of 2-(2-chloro-4,6-dimethylphenoxy)-N-phenylacetamide involves the reaction of 2-chloro-4,6-dimethylphenol with N-phenylacetamide in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent such as ethanol or methanol, and the resulting product is purified through recrystallization.

Scientific Research Applications

2-(2-chloro-4,6-dimethylphenoxy)-N-phenylacetamide has been used in scientific research to study the effects of various substances on the body. It has been found to be particularly useful in studying the effects of drugs on the liver. 2-(2-chloro-4,6-dimethylphenoxy)-N-phenylacetamide has been used to induce liver damage in animal models, which allows researchers to study the mechanisms of liver injury and test potential treatments.

properties

Product Name

2-(2-chloro-4,6-dimethylphenoxy)-N-phenylacetamide

Molecular Formula

C16H16ClNO2

Molecular Weight

289.75 g/mol

IUPAC Name

2-(2-chloro-4,6-dimethylphenoxy)-N-phenylacetamide

InChI

InChI=1S/C16H16ClNO2/c1-11-8-12(2)16(14(17)9-11)20-10-15(19)18-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,18,19)

InChI Key

YYBSFHBSCSYSHG-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)Cl)OCC(=O)NC2=CC=CC=C2)C

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)OCC(=O)NC2=CC=CC=C2)C

Origin of Product

United States

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